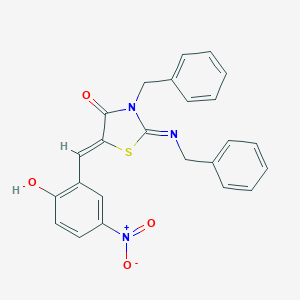![molecular formula C33H27FN2O2S B302493 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302493.png)
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as FNB-T-10, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzothiophene family and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In inflammation, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the expression of pro-inflammatory cytokines. In neurodegenerative diseases, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to inhibit the JNK signaling pathway, which is involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to exhibit several biochemical and physiological effects. In cancer cells, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to reduce the expression of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative diseases, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to reduce oxidative stress and inflammation and improve neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments, including its high purity and stability. However, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One potential direction is the development of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with improved solubility and bioavailability. Another direction is the study of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in combination with other compounds for enhanced therapeutic effects. Additionally, the study of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in animal models of disease could provide valuable insights into its potential therapeutic applications in humans.
Méthodes De Synthèse
The synthesis of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2-fluorobenzyl bromide with 1-naphthylamine to form the intermediate 2-[(2-fluorobenzyl)amino]-1-naphthalene. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid to form 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The synthesis of 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. In inflammation research, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. In neurodegenerative disease research, 2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
Nom du produit |
2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methylene)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Formule moléculaire |
C33H27FN2O2S |
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
2-[(Z)-[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylideneamino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C33H27FN2O2S/c34-28-16-8-5-11-23(28)21-38-29-19-18-22-10-4-6-14-25(22)27(29)20-35-33-31(26-15-7-9-17-30(26)39-33)32(37)36-24-12-2-1-3-13-24/h1-6,8,10-14,16,18-20H,7,9,15,17,21H2,(H,36,37)/b35-20- |
Clé InChI |
BBXVMQYZULKTDY-OJYCWLPVSA-N |
SMILES isomérique |
C1CCC2=C(C1)C(=C(S2)/N=C\C3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5F)C(=O)NC6=CC=CC=C6 |
SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5F)C(=O)NC6=CC=CC=C6 |
SMILES canonique |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5F)C(=O)NC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B302410.png)
![4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B302411.png)
![2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B302412.png)
![2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B302416.png)
![ethyl 2-[(5-{2,5-dichloro-4-nitrophenyl}-2-furyl)methylene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302419.png)
![ethyl 5-(4-fluorophenyl)-2-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302420.png)
![ethyl 5-(4-fluorophenyl)-2-[(5-{5-nitro-2-methoxyphenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302421.png)
![ethyl 2-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302424.png)
![ethyl 2-{3-bromo-4-hydroxy-5-nitrobenzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302425.png)

![5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302429.png)
![4-[Bis(6-hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302430.png)
![4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302431.png)
![5-[(4-bromophenyl)(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-6-hydroxypyrimidine-2,4(1H,3H)-dione](/img/structure/B302432.png)